4-chloro-N-{3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide
Description
4-Chloro-N-{3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide is a structurally complex sulfonamide derivative featuring a pyrazoline core substituted with furan rings and a chlorophenyl-sulfonamide moiety. The furan substituents contribute to electronic modulation and steric effects, which may influence binding affinity and pharmacokinetic properties.
Properties
IUPAC Name |
4-chloro-N-[3-[2-(furan-2-carbonyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]phenyl]benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18ClN3O5S/c25-17-8-10-19(11-9-17)34(30,31)27-18-5-1-4-16(14-18)20-15-21(22-6-2-12-32-22)28(26-20)24(29)23-7-3-13-33-23/h1-14,21,27H,15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNPHCYAYMTALS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(N=C1C2=CC(=CC=C2)NS(=O)(=O)C3=CC=C(C=C3)Cl)C(=O)C4=CC=CO4)C5=CC=CO5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Core Pyrazole Formation: : This step usually involves the reaction of hydrazine with a suitable β-diketone under acidic conditions to form the pyrazole ring.
Furanyl Group Introduction: : The next step involves the coupling of the pyrazole ring with furan-2-carboxylic acid. This coupling reaction can be facilitated by the use of activating agents such as carbodiimides.
Sulfonamide and Chloro Substituent Attachment:
Industrial Production Methods: On an industrial scale, the production of this compound would require optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors and automated synthesisers to maintain precise control over reaction parameters.
Chemical Reactions Analysis
Types of Reactions it Undergoes:
Oxidation: : The furanyl groups can be oxidized to their corresponding ketones or carboxylic acids using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reduction of the compound can be achieved using reducing agents like sodium borohydride or lithium aluminium hydride, targeting the pyrazole ring or furanyl groups.
Common Reagents and Conditions:
Oxidizing Agents: : Potassium permanganate, chromium trioxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Substitution Reagents: : Various organometallic reagents, nucleophiles like amines and thiols.
Major Products Formed: The major products from these reactions include oxidized furanyl derivatives, reduced pyrazole compounds, and substituted variants with altered functional groups at the chloro and sulfonamide sites.
Scientific Research Applications
Chemistry: : In synthetic organic chemistry, this compound serves as an intermediate for the synthesis of more complex molecules. Its reactive functional groups allow for diverse chemical modifications.
Biology: : It is investigated for its potential as a biochemical probe. Its structure suggests it might interact with various biomolecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: : There is significant interest in its potential therapeutic properties. Compounds with sulfonamide and pyrazole cores are often studied for their anti-inflammatory, antitumor, and antimicrobial activities.
Industry: : In the industrial sector, this compound can be utilized as a precursor for the production of polymers and advanced materials, owing to its stable yet reactive structure.
Mechanism of Action
The specific mechanism by which this compound exerts its effects depends on the biological context in which it is studied. Generally, its functional groups allow it to interact with proteins and enzymes, potentially inhibiting their activity or altering their function. The sulfonamide group is known to interact with enzymes, while the furanyl and pyrazole groups can engage in π-stacking interactions and hydrogen bonding.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogues include:
5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) : Shares a pyrazole core but lacks the sulfonamide group and dihydro-pyrazoline ring. The presence of cyano and methyl groups enhances hydrophobicity, yielding a melting point (mp) of 133–135°C, lower than typical sulfonamides.
4-[3-(4-Hydroxyphenyl)-5-Aryl-4,5-Dihydro-Pyrazol-1-yl]Benzenesulfonamides : These derivatives replace the furan moieties with hydroxyphenyl groups, improving solubility but reducing metabolic stability. Cytotoxicity studies indicate moderate activity (IC₅₀ ~10–50 μM) against cancer cell lines.
N-[2-(4-Fluorophenyl)-5-Oxo-4,6-Dihydrothieno[3,4-c]Pyrazol-3-yl]Furan-2-Carboxamide: Features a thienopyrazole scaffold instead of dihydro-pyrazoline, with a fluorophenyl group enhancing electronic effects. The furan carboxamide group aligns sterically with the target compound’s furan-2-carbonyl substituent.
Physicochemical and Spectral Properties
*Calculated based on formula C₂₄H₁₈ClN₃O₄S. †Estimated range from . ‡Typical for sulfonamides with polar substituents.
Biological Activity
4-chloro-N-{3-[1-(furan-2-carbonyl)-5-(furan-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}benzene-1-sulfonamide is a complex organic compound notable for its diverse biological activities. Its structure includes a sulfonamide group, a chlorinated phenyl ring, and a furan-containing pyrazole moiety, which contribute to its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 485.93 g/mol. The compound's unique structural features include:
- Chlorinated Phenyl Ring : Enhances lipophilicity and biological activity.
- Furan and Pyrazole Moieties : Known for their roles in various pharmacological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds structurally related to this compound. For instance:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF7 | 0.46 ± 0.04 | Aurora-A kinase inhibition |
| Compound B | HCT116 | 0.39 ± 0.06 | Cell cycle arrest at SubG1/G1 phase |
| Compound C | NCI-H460 | 3.79 | Cytotoxicity via DNA binding |
These findings indicate that similar compounds exhibit significant cytotoxic effects against various cancer cell lines, suggesting that this compound may also possess comparable activity.
Antimicrobial Activity
The antimicrobial properties of sulfonamide derivatives have been well-documented. The presence of the sulfonamide group in this compound suggests potential efficacy against bacterial infections. Similar compounds have shown:
| Compound Name | Activity Type | Reference |
|---|---|---|
| N-(4-chlorophenyl) sulfanilamide | Antibacterial | |
| 5-(furan-2-carboxamido)-3-methylpyrazole | Antimicrobial |
Anti-inflammatory Activity
Pyrazole derivatives are also recognized for their anti-inflammatory properties. The compound's structure may facilitate interactions with inflammatory pathways, leading to reduced cytokine production and inflammation. Research indicates that related compounds exhibit significant anti-inflammatory effects with IC50 values comparable to established anti-inflammatory drugs.
Mechanistic Studies
Understanding the mechanism of action for this compound is critical for its development as a therapeutic agent. Potential mechanisms include:
- Inhibition of Kinases : Similar compounds have demonstrated inhibition of key kinases involved in cancer progression.
- DNA Interaction : Binding to DNA can induce cytotoxic effects in cancer cells.
- Modulation of Inflammatory Pathways : The compound may inhibit pro-inflammatory cytokine production.
Case Studies
Several studies have investigated the biological activity of pyrazole derivatives:
-
Study on Pyrazole Derivatives as Anticancer Agents :
- Researchers synthesized various pyrazole derivatives and evaluated their anticancer effects on MCF7 and HCT116 cell lines.
- Results indicated compounds with similar structures to this compound exhibited promising cytotoxicity.
-
Antimicrobial Efficacy Study :
- A series of sulfonamide compounds were tested against bacterial strains.
- The results showed significant antimicrobial activity, supporting the hypothesis that the target compound may also possess similar properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
